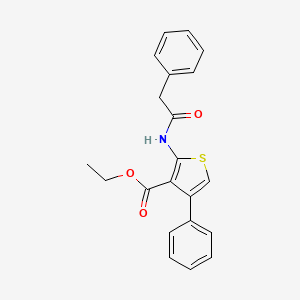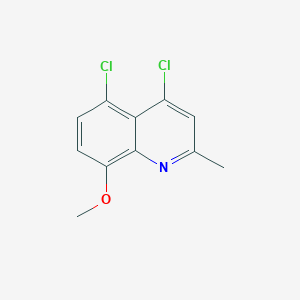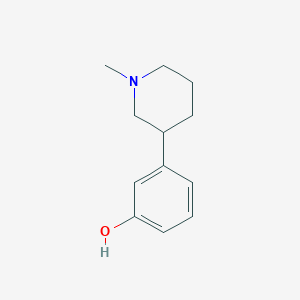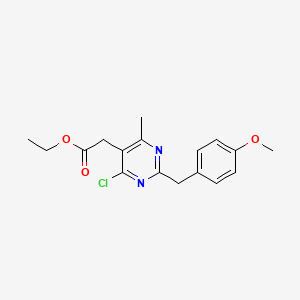![molecular formula C7H12N2 B12122002 Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)
Bicyclo[2.2.1]hept-5-ene-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[221]hept-5-ène-2,3-diamine est un composé organique bicyclique avec une structure unique qui comprend un squelette de norbornène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Bicyclo[2.2.1]hept-5-ène-2,3-diamine peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de Diels-Alder entre le cyclopentadiène et un diénophile approprié, suivie de transformations de groupe fonctionnel pour introduire les groupes amine. Par exemple, la réaction de Diels-Alder du cyclopentadiène avec l’anhydride maléique donne l’anhydride bicyclo[2.2.1]hept-5-ène-2,3-dicarboxylique, qui peut être ensuite converti en diamine par des réactions de réduction et d’amination .
Méthodes de production industrielle
Les méthodes de production industrielle du bicyclo[2.2.1]hept-5-ène-2,3-diamine impliquent généralement des réactions de Diels-Alder à grande échelle suivies de processus d’hydrogénation catalytique et d’amination. Ces méthodes sont optimisées pour un rendement et une pureté élevés, garantissant que le composé est adapté à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Bicyclo[2.2.1]hept-5-ène-2,3-diamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dicétones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en sa forme entièrement saturée.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L’hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode typique.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des composés bicycliques entièrement saturés et diverses amines substituées, en fonction des conditions de réaction et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Bicyclo[2.2.1]hept-5-ène-2,3-diamine a un large éventail d’applications de recherche scientifique :
Chimie : Il sert de bloc de construction en synthèse organique, permettant la construction d’architectures moléculaires complexes.
Biologie : Le composé est utilisé dans l’étude des mécanismes enzymatiques et comme ligand dans les tests biochimiques.
Industrie : Le composé est utilisé dans la production de matériaux avancés, notamment des polymères et des résines .
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-ene-2,3-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and resins .
Mécanisme D'action
Le mécanisme d’action du bicyclo[2.2.1]hept-5-ène-2,3-diamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure unique du composé lui permet de s’insérer dans les sites actifs des enzymes, modulant ainsi leur activité. De plus, les groupes amine peuvent former des liaisons hydrogène et des interactions électrostatiques avec les molécules cibles, influençant ainsi leur fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
Anhydride bicyclo[2.2.1]hept-5-ène-2,3-dicarboxylique : Ce composé partage le même squelette bicyclique mais possède des groupes anhydride carboxylique au lieu de groupes amine.
Acide bicyclo[2.2.1]hept-5-ène-2,3-dicarboxylique : Similaire à l’anhydride, ce composé possède des groupes acide carboxylique.
Bicyclo[2.2.1]hept-5-ène-2,3-dione : Ce composé possède des groupes cétone aux positions 2 et 3 .
Unicité
Bicyclo[2.2.1]hept-5-ène-2,3-diamine est unique en raison de la présence de groupes amine, qui confèrent une réactivité et une fonctionnalité supplémentaires par rapport à ses homologues acide carboxylique et anhydride. Cela le rend particulièrement précieux dans les applications nécessitant des sites nucléophiles ou basiques.
Propriétés
Formule moléculaire |
C7H12N2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hept-5-ene-2,3-diamine |
InChI |
InChI=1S/C7H12N2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-7H,3,8-9H2 |
Clé InChI |
SOHHIWOQYGKNRI-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)




![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)






